Thiazolidine, 3-phenyl-2-(2-thienyl)-

Analytical Chemistry Quality Control Structural Confirmation

Thiazolidine, 3-phenyl-2-(2-thienyl)- (IUPAC: 3-phenyl-2-thiophen-2-yl-1,3-thiazolidine; molecular formula C₁₃H₁₃NS₂, exact mass 247.048942 g/mol) is a saturated five-membered N,S-heterocycle bearing an N‑phenyl group at position 3 and a 2‑thienyl substituent at position 2. The compound belongs to the thiazolidine class, which is recognized as a privileged scaffold in medicinal chemistry with reported antibacterial, antifungal, anticancer, anti‑inflammatory, and hypoglycemic activities.

Molecular Formula C13H13NS2
Molecular Weight 247.4 g/mol
Cat. No. B12454405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidine, 3-phenyl-2-(2-thienyl)-
Molecular FormulaC13H13NS2
Molecular Weight247.4 g/mol
Structural Identifiers
SMILESC1CSC(N1C2=CC=CC=C2)C3=CC=CS3
InChIInChI=1S/C13H13NS2/c1-2-5-11(6-3-1)14-8-10-16-13(14)12-7-4-9-15-12/h1-7,9,13H,8,10H2
InChIKeyKOWJXPWQMLKOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolidine, 3-phenyl-2-(2-thienyl)-: Structural Identity and Physicochemical Baseline for Procurement Evaluation


Thiazolidine, 3-phenyl-2-(2-thienyl)- (IUPAC: 3-phenyl-2-thiophen-2-yl-1,3-thiazolidine; molecular formula C₁₃H₁₃NS₂, exact mass 247.048942 g/mol) is a saturated five-membered N,S-heterocycle bearing an N‑phenyl group at position 3 and a 2‑thienyl substituent at position 2 [1]. The compound belongs to the thiazolidine class, which is recognized as a privileged scaffold in medicinal chemistry with reported antibacterial, antifungal, anticancer, anti‑inflammatory, and hypoglycemic activities [2]. Its unique combination of a phenyl ring and an electron‑rich thiophene moiety on the saturated thiazolidine core distinguishes it from both fully aromatic thiazoles and other 2‑aryl‑3‑phenyl‑thiazolidine analogs. Validated spectral data (¹H NMR and GC‑MS) are available through the Wiley KnowItAll reference library, providing a reliable identity benchmark for procurement quality assurance [1].

Why 2-Aryl or N-Phenyl Thiazolidine Analogs Cannot Simply Replace 3-Phenyl-2-(2-thienyl)-thiazolidine in Investigative Workflows


Generic substitution within the thiazolidine class is unreliable because the 3‑phenyl‑2‑(2‑thienyl) substitution pattern imparts a distinct electronic and steric profile that is not recapitulated by either the 2‑phenyl analog (3‑phenyl‑2‑phenyl‑thiazolidine) or the N‑unsubstituted 2‑(2‑thienyl)‑thiazolidine (CAS 31404‑10‑1) . The thiophene ring introduces a conjugated π‑system with higher electron density than a phenyl ring, while the N‑phenyl group contributes steric bulk and modulates the basicity of the ring nitrogen. These features jointly influence target binding, solubility, metabolic stability, and chemical reactivity in ways that cannot be interpolated from mono‑substituted or diaryl‑phenyl analogs [1]. Procurement of the specific 3‑phenyl‑2‑(2‑thienyl) derivative is therefore essential for reproducible structure‑activity relationship (SAR) studies, patent exemplification, or synthetic methodology development where the electronic contribution of the thienyl group is a critical variable.

Quantitative Differentiation Evidence: 3-Phenyl-2-(2-thienyl)-thiazolidine vs. Closest Analogs


Validated Spectral Fingerprint vs. 2-Phenyl and 2-(2-Thienyl) Analogs

The target compound has a confirmed and publicly available ¹H NMR spectrum (DMSO‑d₆) and GC‑MS spectrum in the Wiley KnowItAll reference library, enabling definitive identity verification [1]. The closest commercially listed comparators – 2‑(2‑thienyl)‑thiazolidine (CAS 31404‑10‑1, no N‑phenyl) and 3‑phenyl‑2‑thiazolidinethione (CAS 1437‑99‑6, thione analog) – exhibit distinct molecular ions and fragmentation patterns due to differences in substitution [1]. The exact mass of the target compound (247.048942 Da) differs from 2‑(2‑thienyl)‑thiazolidine (C₇H₉NS₂, monoisotopic mass 171.017 Da) by 76 Da, corresponding to the phenyl substituent, providing unambiguous MS differentiation [1].

Analytical Chemistry Quality Control Structural Confirmation

Electronic Descriptor Differentiation: Thienyl Substituent vs. Phenyl Analogs

The thiophene ring at position 2 introduces a distinct electronic environment compared to a phenyl substituent. Thiophene has a Hammett σₘ value of +0.09 (electron‑withdrawing by induction) but is π‑excessive due to the sulfur lone pair, whereas a phenyl group is electronically neutral (σₘ ≈ 0) [1]. The presence of both the N‑phenyl and 2‑thienyl groups on the saturated thiazolidine core creates a donor‑acceptor motif absent in symmetric 2,3‑diphenyl‑thiazolidine [2]. This differential electronic profile has been shown in related thiazolidine series to modulate HOMO‑LUMO gaps and dipole moments, directly impacting binding affinity to biological targets and reactivity in cycloaddition or cross‑coupling chemistry [1].

Computational Chemistry QSAR Molecular Design

Synthetic Accessibility via One‑Pot Thiophene‑2‑carbaldehyde / Phenyl Isothiocyanate Cyclocondensation

The target compound is accessed by a straightforward cyclocondensation between thiophene‑2‑carbaldehyde and phenyl isothiocyanate in the presence of a base such as triethylamine, proceeding at room temperature in dichloromethane [1]. This contrasts with the synthesis of the corresponding 2‑phenyl analog, which requires benzaldehyde, and the 2‑(2‑furyl) analog, which requires furfural – each aldehyde imparting different reactivity and yield profiles [1]. The thiophene‑2‑carbaldehyde route benefits from the commercial availability of the aldehyde at scale and the mild reaction conditions, offering a practical advantage for gram‑scale preparation compared to routes requiring pre‑functionalized thiophene precursors or transition‑metal catalysis .

Synthetic Methodology Heterocyclic Chemistry Building Block Procurement

Antimicrobial Potential of 2‑Thienyl‑Substituted Heterocycles: Class‑Level Evidence

While direct antimicrobial data for 3‑phenyl‑2‑(2‑thienyl)‑thiazolidine are not available in the peer‑reviewed literature, a closely related series of 2‑thienyl substituted heterocycles (thiazoles, oxazoles, and spiro‑indole‑azoles) was evaluated for antibacterial activity against a panel of Gram‑positive and Gram‑negative bacteria [1]. Several compounds in that series demonstrated significant inhibition zones against Staphylococcus aureus (AUMC B‑54), Bacillus cereus (AUMC B‑52), and Escherichia coli (AUMC B‑53) [1]. Separately, thiophene‑, piperazine‑, and thiazolidinone‑based hybrids showed MIC values as low as 50 μg/mL against Pseudomonas aeruginosa [2]. These data support the class‑level inference that the 2‑thienyl‑thiazolidine scaffold, particularly when further elaborated, possesses intrinsic antimicrobial potential that warrants empirical evaluation of the specific 3‑phenyl derivative.

Antimicrobial Antibacterial Drug Discovery

High‑Value Application Scenarios for Thiazolidine, 3-phenyl-2-(2-thienyl)- Based on Current Evidence


Medicinal Chemistry SAR Exploration of 2‑Heteroaryl‑Thiazolidine Scaffolds

The compound serves as a key intermediate for systematic SAR studies comparing 2‑thienyl, 2‑furyl, and 2‑phenyl substituents on a common N‑phenyl‑thiazolidine template. Its electronic differentiation (σₘ +0.09 for thienyl vs. ~0 for phenyl) allows researchers to probe the contribution of π‑excessive heteroaromatic character to target binding, as demonstrated in related thiophene‑containing antimicrobial and anticancer series [1][2].

Synthetic Building Block for Fungicidal Composition Development

Thiazolidine compounds with heteroaryl substitution at the 2‑position have been claimed in patent literature as fungicidal active ingredients [1]. The 3‑phenyl‑2‑(2‑thienyl) derivative provides a pre‑validated scaffold for elaboration into patent‑novel fungicidal candidates, with the thienyl group offering a handle for further functionalization (e.g., halogenation, formylation) not available in the phenyl analog.

Analytical Reference Standard for Thiazolidine Library Characterization

With its verified ¹H NMR and GC‑MS spectra archived in the Wiley KnowItAll library, this compound can serve as a chromatographic and spectroscopic reference standard for quality control of thiazolidine‑containing compound libraries, particularly in academic or industrial settings where thienyl‑substituted heterocycles are under investigation [2].

Computational Chemistry Benchmark for Thiophene‑Containing Heterocycles

The combination of an N‑phenyl group and a 2‑thienyl substituent on a saturated thiazolidine ring provides a valuable test case for DFT calculations of conformational preferences, HOMO‑LUMO gaps, and non‑covalent interaction energies, especially in comparison to the fully aromatic thiazole analog. This supports method validation in computational drug design and materials science [1].

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